Rev 5901

Vue d'ensemble

Description

REV-5901 est un composé connu pour son rôle d’antagoniste des récepteurs des leucotriènes et d’inhibiteur de la 5-lipoxygénase. REV-5901 a montré un potentiel prometteur dans l’inhibition de la croissance du carcinome du côlon in vivo .

Analyse Des Réactions Chimiques

REV-5901 subit diverses réactions chimiques, notamment :

Oxydation : REV-5901 peut être oxydé pour former différents métabolites.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner différents produits.

Substitution : REV-5901 peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d’autres.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

REV-5901 a été largement étudié pour ses applications en recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les récepteurs des leucotriènes et les voies de la 5-lipoxygénase.

Médecine : Exploré pour son potentiel dans le traitement de l’asthme et de l’infarctus du myocarde.

Industrie : Bien qu’il ne soit pas largement utilisé dans les applications industrielles, REV-5901 sert de composé de recherche précieux dans le développement pharmaceutique.

Applications De Recherche Scientifique

Pharmacological Mechanism

REV 5901 functions as a 5-lipoxygenase inhibitor and a peptidoleukotriene antagonist . It specifically targets cysteinyl leukotriene receptor 1 (CysLT1), which mediates various physiological responses associated with inflammation and bronchoconstriction. The compound has demonstrated significant inhibitory effects on leukotriene D4 (LTD4)-induced bronchoconstriction in animal models, making it a candidate for treating respiratory conditions such as asthma and allergic rhinitis .

In Vitro Studies

In laboratory settings, this compound has shown promising results in various cell lines:

- Colon Cancer Cells : A study indicated that treatment with this compound significantly reduced cell proliferation in LoVo human colon cancer cells, demonstrating a concentration-dependent inhibition of thymidine incorporation. This suggests potential applications in cancer therapy, particularly for cancers associated with elevated 5-lipoxygenase activity .

- Bronchial Smooth Muscle Cells : this compound effectively inhibited contractions induced by leukotrienes in isolated guinea pig lung preparations, supporting its role in managing airway hyperreactivity .

In Vivo Applications

Animal studies have provided insights into the therapeutic potential of this compound:

- Bronchoconstriction Models : In guinea pigs, oral administration of this compound significantly mitigated LTD4-induced bronchoconstriction and wheal responses, indicating its effectiveness in preventing acute allergic reactions .

- Pulmonary Fibrosis : Research has highlighted the anti-fibrotic effects of this compound in bleomycin-induced pulmonary fibrosis models. The compound appears to modulate multiple cellular pathways, including lipid metabolism and angiogenesis, which are crucial in fibrotic disease progression .

Clinical Research Status

As of now, there are no reported clinical trials involving this compound. However, the preclinical findings suggest that further exploration into its safety and efficacy in human subjects could be warranted, particularly for conditions like asthma, allergic rhinitis, and certain cancers.

Mécanisme D'action

REV-5901 exerce ses effets en inhibant l’activité de la 5-lipoxygénase, une enzyme impliquée dans la conversion de l’acide arachidonique en métabolites biologiquement actifs tels que les leucotriènes . Ces métabolites jouent un rôle dans l’inflammation et le développement du cancer. REV-5901 agit également comme un antagoniste des récepteurs des leucotriènes, bloquant l’interaction entre les leucotriènes et leurs récepteurs . Le composé induit l’apoptose et l’autophagie dans les cellules cancéreuses, conduisant à la mort cellulaire et à l’inhibition de la croissance tumorale .

Comparaison Avec Des Composés Similaires

REV-5901 est comparé à d’autres composés similaires, tels que :

CarbZDNaph : Un analogue à base de naphtalène de REV-5901 avec des effets inhibiteurs similaires sur la 5-lipoxygénase.

Ces analogues mettent en évidence l’unicité de REV-5901 en termes de sa structure moléculaire spécifique et de son rôle d’antagoniste des récepteurs des leucotriènes et d’inhibiteur de la 5-lipoxygénase.

Méthodes De Préparation

La synthèse de REV-5901 implique plusieurs étapes, notamment l’utilisation de réactifs spécifiques et de conditions réactionnelles. Bien que les voies de synthèse détaillées ne soient pas facilement disponibles dans la littérature, il est connu que le composé peut être préparé par une série de réactions organiques impliquant des modifications de la naphtalène et de la quinoléine

Activité Biologique

Rev 5901 is a notable compound primarily recognized for its role as an antagonist of cysteinyl-leukotriene receptors and as an inhibitor of the 5-lipoxygenase (5-LO) pathway. This article delves into the biological activities associated with this compound, supported by various research findings, data tables, and case studies.

Cysteinyl-Leukotriene Receptor Antagonism

This compound acts as an antagonist for cysteinyl-leukotriene receptors (CysLT1 and CysLT2), which are implicated in mediating inflammatory responses and bronchoconstriction. The compound exhibits a Ki value of approximately 0.7 μM for [3H]leukotriene D4 binding in guinea pig lung membranes, indicating its potency in inhibiting leukotriene activity . In vitro studies have shown that this compound effectively blocks LTC4-, LTD4-, and LTE4-induced contractions in guinea pig parenchymal strips, demonstrating its potential therapeutic applications in conditions like asthma .

5-Lipoxygenase Inhibition

As a 5-LO inhibitor, this compound interrupts the biosynthesis of leukotrienes from arachidonic acid. This inhibition is significant as leukotrienes are involved in various inflammatory processes and cancer progression. Research indicates that this compound can suppress leukotriene release induced by antigen stimulation, with effective concentrations observed at both 1 μM and 10 μM . However, it has been noted that this compound lacks sufficient in vivo efficacy due to rapid metabolism, limiting its therapeutic use .

Case Studies and Experimental Data

A series of studies have highlighted the biological activity of this compound:

- In Vitro Studies : this compound was shown to inhibit leukotriene release significantly. At concentrations of 10 μM, it also inhibited antigen-induced histamine release, underscoring its potential utility in allergic responses .

- In Vivo Studies : Animal models demonstrated that this compound effectively reduced LTD4-induced bronchoconstriction and wheal responses in guinea pigs, suggesting its applicability in treating asthma and other respiratory conditions .

- Cancer Research : Recent findings have indicated a chemopreventive effect against colorectal adenocarcinoma xenografts in animal models. This activity is linked to the modulation of the inflammatory environment that promotes tumor growth .

Data Table: Summary of Biological Activities

Propriétés

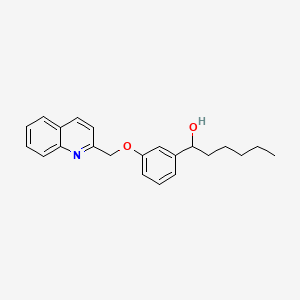

IUPAC Name |

1-[3-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLOEMCOOZSCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00906795 | |

| Record name | 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00906795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101910-24-1 | |

| Record name | alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101910241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00906795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REV 5901 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REV-5901 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNW5RYD8MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.